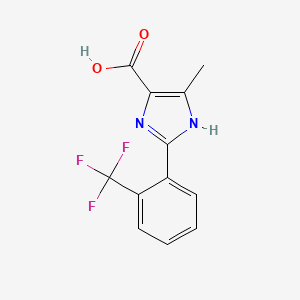
4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an imidazole ring.
4-Methyl-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group and lacks the imidazole ring.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: Contains a thiazole ring and a phenoxy acetic acid group.
Uniqueness
4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical properties such as high stability, lipophilicity, and the ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-4-2-3-5-8(7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
InChI Key |
ORAAYTJJEZCAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


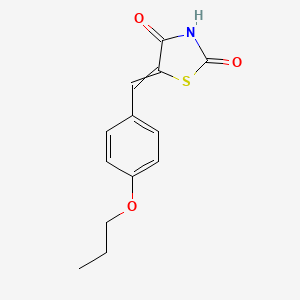
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)


![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
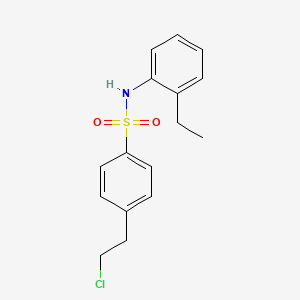
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
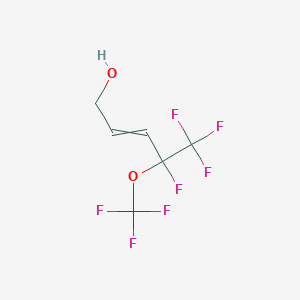
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
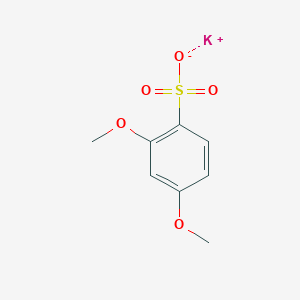
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide](/img/structure/B12448660.png)
![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)

